6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a specific quinoline-4-carboxylic acid derivative identified as a potent antagonist of G-protein coupled receptor 84 (GPR84). [1] GPR84 is a pro-inflammatory receptor primarily expressed on immune cells, and its expression increases significantly under inflammatory stress. [2] This compound belongs to a class of molecules investigated for their potential to modulate immune responses, making it a relevant tool for research into inflammatory conditions such as inflammatory bowel disease (IBD) and fibrosis. [REFS-1, REFS-3]
Substituting 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid with close analogs is inadvisable due to the demonstrated high sensitivity of its target, GPR84, to minor structural modifications. Structure-activity relationship (SAR) data reveals that changes to the halogen at the 6-position (e.g., bromo vs. chloro) or the alkoxy substituent on the 2-phenyl ring (e.g., ethoxy vs. methoxy) directly result in significant shifts in antagonist potency. [1] For researchers requiring a specific, high-potency profile for assay reproducibility and model validity, procuring this exact compound (CAS 350999-95-0) is critical, as seemingly minor analog substitutions can lead to lower or unpredictable biological activity, compromising experimental outcomes.
In a direct comparison of GPR84 antagonist activity, the 6-bromo substitution (Compound 45) confers significantly higher potency than a 6-chloro substitution (Compound 44). The target compound exhibited an IC50 of less than 0.1 µM, placing it in the highest activity class, whereas its direct chloro analog was less potent, with an IC50 in the 0.1 to 1 µM range. [1]
| Evidence Dimension | GPR84 Antagonist Activity (IC50) |
| Target Compound Data | < 0.1 µM (Class A) |
| Comparator Or Baseline | 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (Compound 44): 0.1 - 1 µM (Class B) |
| Quantified Difference | At least one potency class higher; potentially >10-fold more potent. |
| Conditions | In vitro GPR84 antagonist assay as described in the patent. |
This evidence justifies the specific procurement of the 6-bromo version for applications demanding maximal GPR84 inhibition and potency.
The choice of the alkoxy substituent on the 2-phenyl ring is a critical determinant of GPR84 antagonist activity. The target compound, with a 3-ethoxy group, demonstrates the highest level of potency (IC50 < 0.1 µM). [1] Replacing this with a smaller 3-methoxy group, as in Compound 46, results in a significant drop in activity to the 0.1 - 1 µM range. [1]
| Evidence Dimension | GPR84 Antagonist Activity (IC50) |
| Target Compound Data | < 0.1 µM (Class A) |
| Comparator Or Baseline | 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid (Compound 46): 0.1 - 1 µM (Class B) |
| Quantified Difference | At least one potency class higher, indicating the ethoxy group provides a better fit in the receptor binding pocket. |
| Conditions | In vitro GPR84 antagonist assay as described in the patent. |
This highlights the compound's optimized structure and justifies the procurement decision for researchers needing a tool with a confirmed, top-tier potency profile.
The selection of 4-bromoaniline as a key precursor in a Doebner-type synthesis is essential for producing a final compound with the highest GPR84 antagonist potency. Synthesizing the analog without the 6-bromo substituent (Compound 38), which would omit 4-bromoaniline, yields a product with an IC50 greater than 1 µM. [1] This demonstrates that the procurement of specific halogenated precursors is a non-negotiable step for accessing the sub-micromolar activity of the target compound.
| Evidence Dimension | GPR84 Antagonist Activity (IC50) |
| Target Compound Data | < 0.1 µM (Class A) |
| Comparator Or Baseline | 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid (Compound 38): > 1 µM (Class C) |
| Quantified Difference | Over a 10-fold increase in potency, moving from micromolar to high-nanomolar activity. |
| Conditions | In vitro GPR84 antagonist assay as described in the patent. |
This directly informs procurement decisions for chemical synthesis, confirming that using cheaper, non-brominated starting materials will result in a functionally inferior final product.
For researchers developing or running cell-based or biochemical assays targeting GPR84, this compound serves as an essential positive control or benchmark antagonist. Its documented high potency (IC50 < 0.1 µM) ensures a robust and reproducible blockade of the receptor, which is critical for validating assay performance and interpreting screening results. [1]
This compound is the right choice for studies on GPR84 function in immune cells (e.g., macrophages, neutrophils). The demonstrated importance of the 6-bromo and 3-ethoxy groups for top-tier potency allows for effective receptor inhibition at low concentrations, minimizing potential off-target effects and providing clearer insights into GPR84-mediated signaling pathways. [1]
Medicinal chemists can procure this compound as a well-defined, high-potency starting point or reference standard for developing novel GPR84 antagonists. The clear drop in activity observed when modifying the 6-position or the 3'-alkoxy group provides a validated baseline against which new chemical modifications can be reliably compared. [1]